Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate
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Overview
Description
Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate is a complex organic compound with the molecular formula C36H50O4. This compound is characterized by its tetracene core, which is substituted with six propyl groups and two ester groups at the 2 and 3 positions. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetracene Core: The tetracene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of Propyl Groups: The propyl groups are introduced via Friedel-Crafts alkylation, using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the tetracene core with methanol in the presence of a strong acid catalyst like sulfuric acid to form the dimethyl ester groups at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and alkylation reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,4,5,6,7,8-hexapropylnaphthacene-2,3-dicarboxylate
- Dimethyl 1,4,5,6,7,8-hexapropylanthracene-2,3-dicarboxylate
Uniqueness
Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of six propyl groups, which significantly alter its chemical properties compared to other tetracene derivatives. This uniqueness makes it particularly valuable in the development of specialized materials and in scientific research.
Properties
CAS No. |
323585-68-8 |
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Molecular Formula |
C40H52O4 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate |
InChI |
InChI=1S/C40H52O4/c1-9-15-25-21-22-26-23-27-24-33-29(17-11-3)37(39(41)43-7)38(40(42)44-8)32(20-14-6)36(33)31(19-13-5)35(27)30(18-12-4)34(26)28(25)16-10-2/h21-24H,9-20H2,1-8H3 |
InChI Key |
QWUGYTPUZHSYPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C3=C(C4=C(C(=C(C(=C4C=C3C=C2C=C1)CCC)C(=O)OC)C(=O)OC)CCC)CCC)CCC)CCC |
Origin of Product |
United States |
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